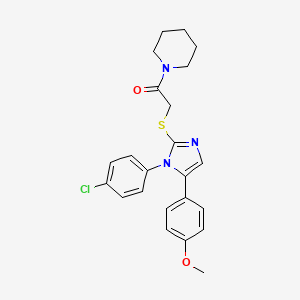

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

BenchChem offers high-quality 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O2S/c1-29-20-11-5-17(6-12-20)21-15-25-23(27(21)19-9-7-18(24)8-10-19)30-16-22(28)26-13-3-2-4-14-26/h5-12,15H,2-4,13-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYKTJUZFCVLCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological efficacy, mechanisms of action, and relevant case studies highlighting its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 393.92 g/mol. The structure features an imidazole ring, a piperidine moiety, and a thioether linkage, which are critical for its biological interactions.

Biological Activity Overview

Recent studies have indicated that this compound exhibits antiviral , anticancer , and anti-inflammatory properties. The following sections provide a detailed examination of these activities.

Antiviral Activity

Research has shown that the imidazole derivatives can act as effective antiviral agents. For instance, compounds similar to the one have demonstrated significant activity against various viruses by inhibiting viral replication processes.

- Mechanism : The imidazole ring is known to interact with viral enzymes, disrupting their function and preventing the virus from replicating effectively.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro and in vivo studies:

- Case Study : A study conducted on human cancer cell lines revealed that the compound inhibited cell proliferation with an IC50 value of approximately 15 µM. This suggests a moderate potency compared to standard chemotherapeutic agents.

- Mechanism : The compound is believed to induce apoptosis through the activation of caspases and modulation of the cell cycle, particularly affecting G1/S transition.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

- In Vitro Studies : Inhibition of COX enzymes was observed, with IC50 values indicating moderate selectivity towards COX-II over COX-I. This selectivity is beneficial for reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Data Table: Biological Activities Summary

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, it has been tested against human cervical cancer (SISO) and bladder cancer (RT-112) cell lines, showing significant inhibition of cell growth.

IC50 Values : The compound displayed IC50 values ranging from to , indicating its potency compared to standard chemotherapy agents like cisplatin, which has an IC50 of approximately .

Mechanism of Action :

- Induction of Apoptosis : Treatment with this compound leads to an increase in early and late apoptotic cells in treated cancer cell lines, suggesting a mechanism that triggers programmed cell death.

- Inhibition of Tumor Growth : The presence of electron-withdrawing groups has been correlated with enhanced inhibitory activity on tumor growth.

Medicinal Chemistry

This compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities.

Pharmacology

The compound is being investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders. Its ability to modulate biological pathways makes it a candidate for drug development.

Industrial Applications

In addition to its pharmaceutical applications, this compound may find use in the development of new materials and chemical processes due to its unique chemical properties.

Case Studies

-

Anticancer Efficacy Study :

- A study demonstrated that the compound significantly inhibited the proliferation of specific cancer cell lines, leading researchers to explore its potential as a chemotherapeutic agent.

- Results indicated that structural modifications could enhance its efficacy further.

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound?

- Methodology :

- Reaction Conditions : Maintain precise control over temperature (e.g., 60–80°C for imidazole ring formation) and solvent polarity (e.g., DMF or THF) to stabilize intermediates .

- Catalysts : Use Lewis acids like ZnCl₂ or BF₃·Et₂O to accelerate cyclization steps .

- Purification : Employ gradient elution in column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound (>95% purity) .

- Key Reagents (from ):

| Reagent | Role | Conditions |

|---|---|---|

| Furan-2-ylmethylamine | Imidazole substituent precursor | Reflux, 12 hours, DMF |

| Piperidine-1-yl-ethanone | Core structure component | Stirring, RT, THF |

Q. Which analytical techniques are most reliable for structural confirmation?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl/methoxyphenyl groups) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 412.15 for C₂₂H₂₅N₃O₃S) .

- HPLC : Monitor reaction progress with a C18 column (UV detection at 254 nm) to ensure >98% purity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodology :

- Substituent Variation : Synthesize analogs by replacing the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-NH₂) groups to assess bioactivity shifts .

- Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays and antimicrobial activity via MIC against S. aureus and E. coli .

- Data Correlation : Use multivariate analysis to link electronic parameters (Hammett σ) with IC₅₀ values .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

- Methodology :

- Multi-Technique Validation : Cross-reference NMR assignments with single-crystal X-ray diffraction (e.g., bond lengths of imidazole-thioether linkage ≈ 1.75 Å) .

- Dynamic Effects : Account for tautomerism in solution (e.g., imidazole ring proton shifts) using variable-temperature NMR .

Q. What computational approaches are suitable for predicting binding modes in biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina with crystal structures of kinase targets (e.g., EGFR PDB: 1M17) to prioritize substituents for synthesis .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the piperidine-ethanone moiety in lipid bilayers .

Q. How can the compound’s stability under physiological conditions be evaluated?

- Methodology :

- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS .

- Thermal Analysis : Use DSC/TGA to determine decomposition onset temperature (>200°C suggests shelf-life stability) .

Q. What mechanistic insights can be gained for key reactions (e.g., imidazole-thioether formation)?

- Methodology :

- Kinetic Studies : Track reaction rates via in-situ IR spectroscopy to identify rate-limiting steps (e.g., nucleophilic substitution at sulfur) .

- Isotopic Labeling : Use ³⁴S-labeled reagents to trace sulfur incorporation pathways .

Q. How can biological activity be validated in complex models (e.g., 3D tumor spheroids)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.